molecular formula C22H17FN2O3 B4227441 1-(4-Fluorophenyl)-3-[(4-phenoxyphenyl)amino]pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-[(4-phenoxyphenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B4227441
M. Wt: 376.4 g/mol
InChI Key: UZTQPHQWIXKGCY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[(4-phenoxyphenyl)amino]pyrrolidine-2,5-dione is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenoxyphenyl group, and a pyrrolidinedione core. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-[(4-phenoxyphenyl)amino]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyrrolidinedione core and the subsequent attachment of the fluorophenyl and phenoxyphenyl groups. Common synthetic routes include:

    Step 1: Formation of the pyrrolidinedione core through a cyclization reaction.

    Step 2: Introduction of the fluorophenyl group via a nucleophilic substitution reaction.

    Step 3: Attachment of the phenoxyphenyl group through a coupling reaction.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-[(4-phenoxyphenyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[(4-phenoxyphenyl)amino]pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[(4-phenoxyphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-[(4-phenoxyphenyl)amino]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but with different substituents, leading to variations in their chemical and biological properties.

    Other pyrrolidinedione compounds: These compounds share the pyrrolidinedione core but differ in the attached groups, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-phenoxyanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3/c23-15-6-10-17(11-7-15)25-21(26)14-20(22(25)27)24-16-8-12-19(13-9-16)28-18-4-2-1-3-5-18/h1-13,20,24H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTQPHQWIXKGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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